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molecular formula C10H15N3O2S B069168 Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 185040-33-9

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B069168
M. Wt: 241.31 g/mol
InChI Key: LBZSUTCUDDWYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022711B2

Procedure details

A 22-L, 4-necked round-bottomed flask was equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask was charged with the ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (1.53 kg, 6.56 mol), triethylamine (2.74 L, 19.7 mol, 3 eq), and 7.5 L of tetrahydrofuran to give a solution. The aqueous ethylamine (0.53 L, 6.56 mol, 1 eq) was added via the dropping funnel over 20 minutes. The reaction temperature rose to 35° C. during the addition. The reaction was stirred at ambient temperature for 2 hours. The reaction was checked for completion using TLC (SiO2; 7:3/heptane:ethyl acetate). The precipitate (triethylamine hydrochloride) was filtered off and washed 2 times with tetrahydrofuran, combining the washes with the original filtrate. The tetrahydrofuran was stripped to near dryness on a rotary evaporator. The residue was partitioned between saturated aqueous sodium bicarbonate (500 mL) and ethyl acetate (1 L). Note that there is carbon dioxide gas evolution from the bicarbonate both during the partitioning and the subsequent washes. The layers were separated and the organic layer washed 2 times with saturated aqueous sodium bicarbonate and 1 time with brine. The solution was dried over magnesium sulfate, filtered, and stripped to give the titled compound as an off-white solid. Yield: 95%.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 kg
Type
reactant
Reaction Step Two
Quantity
2.74 L
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
0.53 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH2:15]([N:17](CC)CC)[CH3:16].O1CCCC1.C(N)C>C(OCC)(=O)C.CCCCCCC>[CH2:11]([O:10][C:8]([C:7]1[C:2]([NH:17][CH2:15][CH3:16])=[N:3][C:4]([S:13][CH3:14])=[N:5][CH:6]=1)=[O:9])[CH3:12]

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.53 kg
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
2.74 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 L
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0.53 L
Type
reactant
Smiles
C(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
ADDITION
Type
ADDITION
Details
The reaction temperature rose to 35° C. during the addition
FILTRATION
Type
FILTRATION
Details
The precipitate (triethylamine hydrochloride) was filtered off
WASH
Type
WASH
Details
washed 2 times with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated aqueous sodium bicarbonate (500 mL) and ethyl acetate (1 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed 2 times with saturated aqueous sodium bicarbonate and 1 time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)NCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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